2-Chloroanisole

Vue d'ensemble

Description

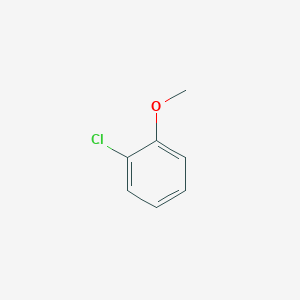

2-Chloroanisole, also known as 1-chloro-2-methoxybenzene, is an organic compound with the molecular formula C7H7ClO. It is a clear, light yellow liquid with a characteristic odor. This compound is a derivative of anisole, where a chlorine atom is substituted at the ortho position relative to the methoxy group. It is commonly used in organic synthesis and has applications in various fields, including chemistry and industry .

Applications De Recherche Scientifique

Analytical Chemistry Applications

2-Chloroanisole is widely used in analytical methods for detecting haloanisoles in various matrices, including food and beverages.

Headspace Solid-Phase Microextraction (HS-SPME)

This technique employs this compound to extract and analyze haloanisoles from wine and spirit samples. The method enhances sensitivity and specificity in detecting trace levels of contaminants.

Acetylation Reactions

This compound undergoes acetylation using acetic anhydride in the presence of zeolites to produce 4-acetyl-2-chloroanisole. This reaction is notable for its efficiency and high yield, making it useful in synthetic organic chemistry.

Indoor Pollutant Studies

Chloroanisoles, including this compound, have been identified as significant indoor pollutants that contribute to musty odors at low concentrations. They are often formed through microbial metabolism of chlorophenols used in wood preservation.

| Pollutant | Source | Concentration Range |

|---|---|---|

| This compound | Microbial metabolism of PCP-treated wood | 5-10 ppt in air |

Research indicates that exposure to chloroanisoles does not pose a direct health risk but can lead to discomfort due to odor perception, which may induce stress-related symptoms among occupants in contaminated environments.

Formation and Emission as Indoor Pollutants

A study conducted on buildings from the 1950s to the 1970s revealed the prevalence of chloroanisoles, including this compound, linked to the use of chlorophenols as wood preservatives. The findings highlighted the need for remediation strategies in affected buildings.

- Study Findings :

- Detected chloroanisoles at median air levels below 15 ng/m³.

- Correlation between indoor air quality issues and historical use of chlorophenol-based preservatives.

- Recommendations for monitoring and remediation efforts based on detected concentrations.

Odor Detection Experiments

Experiments conducted to assess odor detection thresholds for chloroanisoles demonstrated that participants could detect these compounds at very low concentrations, indicating their potency as odorants.

| Experiment | Detection Threshold | Participant Response |

|---|---|---|

| Odor Detection Trials | As low as 3.1 ng/m³ | High detection rates at higher concentrations (50 ng/m³) |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Chloroanisole can be synthesized through several methods. One common method involves the reaction of anisole with chlorine gas in the presence of a catalyst. This chlorination reaction typically occurs under controlled conditions to ensure selective substitution at the ortho position. Another method involves the reaction of 2-chlorophenol with methanol in the presence of a base, such as sodium hydroxide, to form this compound .

Industrial Production Methods: In industrial settings, this compound is produced through large-scale chlorination of anisole. The reaction is carried out in a chlorination reactor, where anisole is exposed to chlorine gas under controlled temperature and pressure conditions. The product is then purified through distillation to obtain high-purity this compound .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Chloroanisole undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles, such as hydroxide ions or amines.

Oxidation Reactions: It can be oxidized to form corresponding quinones or other oxidized derivatives.

Acetylation Reactions: It undergoes acetylation with acetic anhydride over large pore zeolites to give 4-acetyl-2-chloroanisole.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or amines are commonly used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Acetylation: Acetic anhydride is used in the presence of zeolites as a catalyst.

Major Products Formed:

Substitution: Products include 2-methoxyaniline or 2-methoxyphenol.

Oxidation: Products include quinones or other oxidized derivatives.

Acetylation: The major product is 4-acetyl-2-chloroanisole.

Mécanisme D'action

The mechanism of action of 2-chloroanisole involves its interaction with various molecular targets and pathways. In nucleophilic substitution reactions, the chlorine atom is replaced by a nucleophile, resulting in the formation of new compounds. In oxidation reactions, the methoxy group can be oxidized to form quinones or other oxidized derivatives. The specific molecular targets and pathways depend on the type of reaction and the reagents used .

Comparaison Avec Des Composés Similaires

4-Chloroanisole: Similar structure but with the chlorine atom at the para position.

2-Bromoanisole: Similar structure but with a bromine atom instead of chlorine.

2-Methoxytoluene: Similar structure but with a methyl group instead of chlorine.

Uniqueness: 2-Chloroanisole is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its ortho-substitution makes it a valuable intermediate in organic synthesis, particularly in reactions requiring selective substitution or oxidation .

Activité Biologique

2-Chloroanisole (CAS Number: 766-51-8) is an organic compound with significant biological activity and applications in various fields, including medicinal chemistry and environmental science. This article explores the biological properties, mechanisms of action, and relevant research findings related to this compound.

This compound is characterized by the presence of a chlorine atom attached to the second carbon of the anisole structure. Its chemical formula is CHClO, and it has a molecular weight of 142.58 g/mol. The compound is a colorless to pale yellow liquid with a boiling point of approximately 195-196 °C and a density of 1.123 g/mL at 25 °C .

Biological Activity

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Properties

This compound exhibits antimicrobial activity against various pathogens. It has been identified as a potential agent against bacterial infections, contributing to its use in formulations aimed at treating or preventing infections .

2. Antifungal Activity

Research indicates that this compound has antifungal properties, making it effective against certain fungal strains. This activity is particularly relevant in agricultural applications where it may be used to combat plant pathogens .

3. Odorant Properties

Chloroanisoles, including this compound, are associated with musty odors often linked to mold contamination in indoor environments. Studies have shown that these compounds can affect air quality and human health by eliciting allergic reactions or respiratory issues when inhaled .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some proposed pathways include:

- Inhibition of Enzymatic Activity: The compound may interfere with key enzymes involved in microbial metabolism, thereby inhibiting growth.

- Disruption of Membrane Integrity: Similar to other antimicrobial agents, this compound might disrupt the integrity of microbial cell membranes, leading to cell lysis.

Case Studies and Experimental Data

- Antimicrobial Efficacy:

A study demonstrated that this compound showed significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be within the range effective for clinical applications .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

-

Fungal Resistance:

In agricultural settings, tests revealed that formulations containing this compound effectively reduced fungal infections in crops, suggesting its potential as a biopesticide . -

Odor Detection Studies:

Research involving human subjects indicated that exposure to chloroanisoles can trigger olfactory responses linked to moldy odors, highlighting their impact on indoor air quality .

Propriétés

IUPAC Name |

1-chloro-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGRPVMLBTFGQDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061104 | |

| Record name | o-Chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

766-51-8 | |

| Record name | 2-Chloroanisole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=766-51-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroanisole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155175 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-chloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | o-Chloroanisole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.061 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 2-chloroanisole in scientific research?

A1: this compound serves primarily as a model compound in various research areas. For instance, it is used to study the adsorption characteristics of dioxins on porous carbons []. Its simple structure and similarity to dioxins make it a suitable candidate for investigating adsorption mechanisms without the inherent toxicity of actual dioxins. Additionally, this compound is studied for its potential as an electrolyte additive in lithium-ion batteries, where its electrochemical behavior is explored for overcharge protection [, ].

Q2: How does this compound contribute to overcharge protection in lithium-ion batteries?

A2: Research suggests that this compound can be oxidized at a specific voltage (around 4.47 V vs. Li/Li+) []. This oxidation potential allows it to polymerize at a voltage compatible with the graphite cathode typically used in lithium-ion batteries with lithium iron phosphate cathodes []. During overcharging, this compound can form a protective polymer layer, enhancing the battery's safety and tolerance for overcharge conditions.

Q3: How does the structure of this compound influence its adsorption on porous carbons?

A3: Studies using this compound and other chloroaromatic compounds as dioxin models revealed that microporous structure in activated carbon is crucial for effective adsorption under low concentration and high-temperature conditions []. While the exact mechanism is not fully elucidated in the provided abstracts, it suggests that the size and shape of this compound, along with the presence of chlorine atoms, influence its interaction with the pores of activated carbon.

Q4: Is this compound used in the synthesis of other compounds?

A4: Yes, this compound serves as a starting material in the multi-step synthesis of N-tert-butoxycarbonyl-DL-(±)-homo-tyrosine []. This unusual amino acid acts as a crucial pharmaceutical intermediate in synthesizing novel cyclic and straight-chain peptide drugs.

Q5: What is known about the degradation of this compound?

A5: While specific degradation pathways aren't detailed in the provided abstracts, research on electron beam irradiation effects on 2,4,6-trichloroanisole, a structurally similar compound, indicates potential degradation routes []. It is plausible that this compound might undergo similar degradation processes under specific conditions, but further research is needed for confirmation.

Q6: Are there analytical methods to detect and quantify this compound?

A6: Although not explicitly stated in the provided abstracts, gas chromatography-mass spectrometry (GC-MS) is a widely used technique for analyzing volatile organic compounds, including chloroaromatics like this compound. This technique can be employed for the detection, identification, and quantification of this compound in various matrices.

Q7: What are the potential environmental impacts of this compound?

A7: While the provided abstracts do not focus on the environmental impact of this compound itself, the research on 2,4,6-trichloroanisole as a drinking water contaminant [] suggests that chloroaromatic compounds can pose environmental concerns. Further investigation is required to determine the specific environmental fate, behavior, and potential risks associated with this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.